L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid
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Overview
Description
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is a complex peptide compound It is composed of multiple amino acids, including alanine, leucine, ornithine, glycine, and aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as cysteine and methionine.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: This reaction can replace specific amino acids or functional groups within the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, protecting group reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues can lead to the formation of cysteic acid, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Prolylglycyl-L-threonyl-L-valyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid .
- 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycinamide .
Uniqueness
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is unique due to its specific sequence of amino acids and the presence of diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
193895-58-8 |
---|---|
Molecular Formula |
C27H50N12O9 |
Molecular Weight |
686.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C27H50N12O9/c1-13(2)10-17(39-21(43)14(3)28)24(46)38-16(7-5-9-34-27(31)32)23(45)37-15(6-4-8-33-26(29)30)22(44)35-12-19(40)36-18(25(47)48)11-20(41)42/h13-18H,4-12,28H2,1-3H3,(H,35,44)(H,36,40)(H,37,45)(H,38,46)(H,39,43)(H,41,42)(H,47,48)(H4,29,30,33)(H4,31,32,34)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
YPXVKGQSXOTGGV-ATIWLJMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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